

N-Benzyl-L-serine Methyl Ester: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Benzyl-L-serine*

Cat. No.: *B556256*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzyl-L-serine methyl ester is a pivotal chiral building block in synthetic organic chemistry and medicinal chemistry. This guide provides an in-depth overview of its chemical properties, synthesis, and applications, with a particular focus on its role in the development of therapeutics targeting the central nervous system. Detailed experimental protocols and workflow visualizations are included to support researchers in their practical applications of this versatile compound.

Core Compound Properties

N-Benzyl-L-serine methyl ester, a derivative of the amino acid L-serine, is characterized by the presence of a benzyl group on the amine and a methyl ester at the carboxylic acid terminus. These modifications enhance its utility in various synthetic procedures.

Property	Value	Reference
Molecular Formula	C ₁₁ H ₁₅ NO ₃	[1] [2] [3] [4]
Molecular Weight	209.24 g/mol	[1] [2]
IUPAC Name	methyl (2S)-2-(benzylamino)-3-hydroxypropanoate	[1]
CAS Number	123639-56-5	[1] [3] [4]
Appearance	White waxy solid	[2]
Hydrogen Bond Donor Count	2	[2]
Hydrogen Bond Acceptor Count	4	[2]
Rotatable Bond Count	6	[2]

Synthesis of N-Benzyl-L-serine Methyl Ester

The primary synthetic route to N-**Benzyl-L-serine** methyl ester involves the N-benzylation of L-serine methyl ester. A common and effective method for this transformation is reductive amination.

Experimental Protocol: Reductive Amination

This protocol outlines the synthesis of N-**Benzyl-L-serine** methyl ester from L-serine methyl ester and benzaldehyde.

Materials:

- L-serine methyl ester hydrochloride
- Benzaldehyde
- Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
- Dichloromethane (DCM)

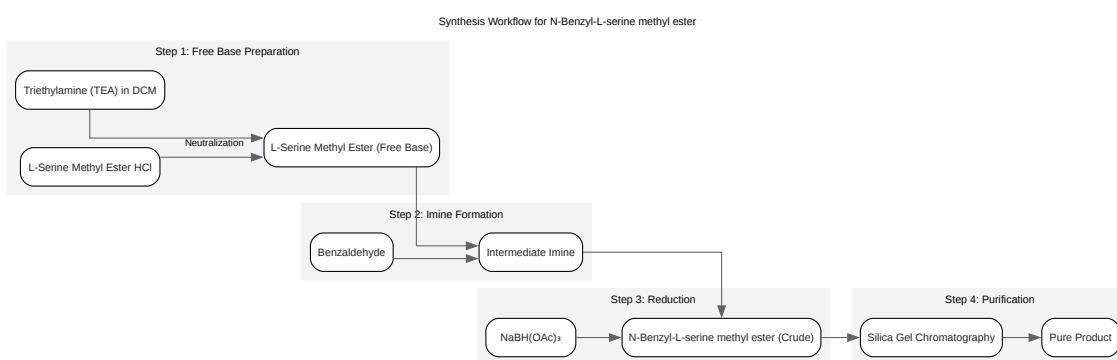
- Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Ethyl acetate and hexanes for elution

Procedure:

- Preparation of L-serine methyl ester free base: Suspend L-serine methyl ester hydrochloride in dichloromethane (DCM). Add triethylamine (TEA) (1.1 equivalents) dropwise at 0 °C to neutralize the hydrochloride salt. Stir the mixture for 30 minutes. The resulting mixture containing the free base is used directly in the next step.
- Imine Formation: To the mixture from step 1, add benzaldehyde (1.0 equivalent). Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine. Progress can be monitored by Thin Layer Chromatography (TLC).
- Reduction: Once imine formation is significant, add sodium triacetoxyborohydride ($NaBH(OAc)_3$) (1.5 equivalents) portion-wise to the reaction mixture. This reducing agent is selective for the imine in the presence of the aldehyde. Stir the reaction at room temperature overnight.
- Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product is then purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure **N-Benzyl-L-serine** methyl ester.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of N-**Benzyl-L-serine** methyl ester via reductive amination.



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Caption: Workflow for the synthesis of N-**Benzyl-L-serine** methyl ester.

Applications in Drug Development

N-**Benzyl-L-serine** methyl ester is a valuable intermediate in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.^[5] Its structural features are amenable to the development of complex therapeutic molecules.

Role in Peptide Synthesis

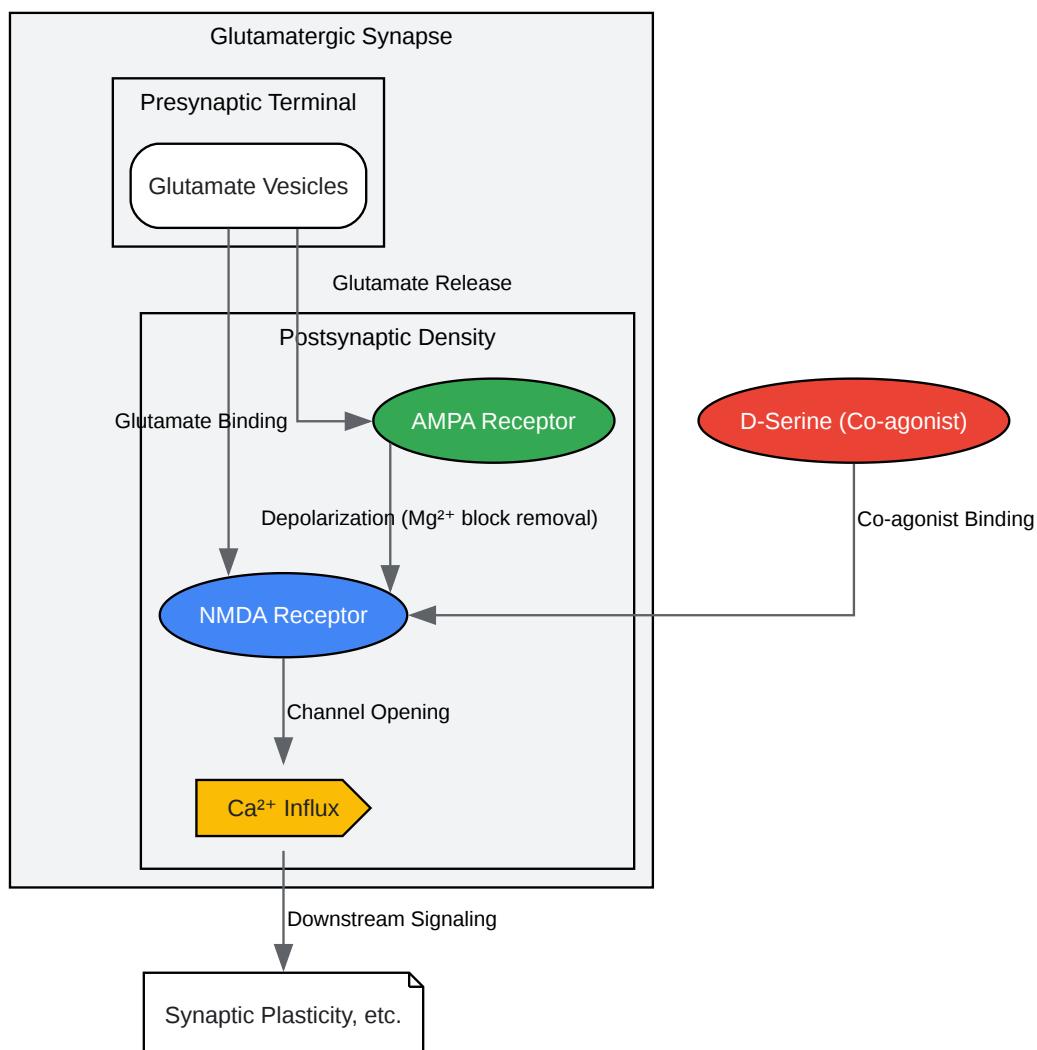
The compound serves as a monomer in solution-phase peptide synthesis.^[5] The benzyl group acts as a protecting group for the amine, preventing unwanted side reactions during peptide coupling. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which is then ready to be coupled with another amino acid ester.

Modulation of NMDA Receptor Signaling

While **N-Benzyl-L-serine** methyl ester itself is not a direct modulator, its parent amino acid, serine, plays a crucial role in NMDA receptor signaling. D-serine, the enantiomer of L-serine, is a co-agonist at the NMDA receptor, meaning it is required along with glutamate for the receptor's activation. Research into compounds derived from serine, including N-benzylated forms, is driven by the potential to modulate this pathway, which is implicated in various neurological conditions.

The diagram below illustrates the general role of the co-agonist D-serine in NMDA receptor activation, a pathway that researchers may aim to modulate using derivatives of serine.

Role of D-Serine in NMDA Receptor Signaling

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Caption: Simplified diagram of D-Serine's role at the NMDA receptor.

Analytical Characterization

The purity and identity of synthesized **N-Benzyl-L-serine** methyl ester should be confirmed using standard analytical techniques.

Analytical Technique	Expected Observations
¹ H NMR	Peaks corresponding to the benzyl protons, the methyl ester protons, and the protons of the serine backbone.
¹³ C NMR	Resonances for the carbons of the benzyl group, the ester carbonyl, and the serine backbone.
Mass Spectrometry (MS)	A molecular ion peak corresponding to the calculated molecular weight (e.g., $[M+H]^+$ at m/z 210.11).
Infrared (IR) Spectroscopy	Characteristic absorption bands for O-H, N-H, C=O (ester), and aromatic C-H stretches.

Conclusion

N-Benzyl-L-serine methyl ester is a cornerstone for synthetic chemists and drug discovery professionals. Its well-defined structure and versatile reactivity make it an ideal starting material for the synthesis of complex molecules with potential therapeutic applications, particularly in the realm of neuroscience. The protocols and data presented in this guide are intended to facilitate its effective use in research and development.

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